Cas no 655-71-0 (3-Nitro-4-(trifluoromethoxy)iodobenzene)

3-Nitro-4-(trifluoromethoxy)iodobenzene 化学的及び物理的性質
名前と識別子
-
- 3-nitro-4-(trifluoromethoxy)iodobenzene
- 3-Nitro-4-(trifluoromethoxy)iodobenzene
-
- インチ: 1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
- InChIKey: STDDPLMLBMXHJV-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 243
- トポロジー分子極性表面積: 55
3-Nitro-4-(trifluoromethoxy)iodobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032544-500mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Aaron | AR00IC74-1g |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 95% | 1g |
$366.00 | 2025-02-12 | |
A2B Chem LLC | AI54516-250mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 250mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AI54516-500mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 500mg |
$187.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678757-250mg |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 98% | 250mg |
¥991.00 | 2024-05-05 | |
A2B Chem LLC | AI54516-1g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 1g |
$248.00 | 2024-04-19 | |
A2B Chem LLC | AI54516-5g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 5g |
$697.00 | 2023-12-30 | |
Alichem | A013032544-250mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A013032544-1g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 1g |
$1549.60 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678757-500mg |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 98% | 500mg |
¥1519.00 | 2024-05-05 |
3-Nitro-4-(trifluoromethoxy)iodobenzene 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
3-Nitro-4-(trifluoromethoxy)iodobenzeneに関する追加情報
3-Nitro-4-(Trifluoromethoxy)Iodobenzene: A Comprehensive Overview
3-Nitro-4-(Trifluoromethoxy)Iodobenzene, also known by its CAS registry number CAS No. 655-71-0, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a nitro group at the 3-position, a trifluoromethoxy group at the 4-position, and an iodine atom attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in synthetic chemistry and materials science.
The synthesis of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene typically involves multi-step reactions, often starting from iodobenzene derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging modern catalytic systems and optimized reaction conditions. These improvements have not only enhanced the yield but also reduced the environmental footprint of its production, aligning with current sustainability trends in chemical manufacturing.
In terms of chemical properties, 3-Nitro-4-(Trifluoromethoxy)Iodobenzene exhibits a high degree of stability under standard conditions, though it can undergo various transformations under specific reaction conditions. The nitro group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the benzene ring. Similarly, the trifluoromethoxy group contributes to both electronic and steric effects, making this compound versatile in its applications.
One of the most notable applications of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene is in the field of drug discovery. Its unique structure allows it to serve as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting complex biological systems. Recent studies have highlighted its potential in developing novel anti-cancer agents, where its ability to modulate specific cellular pathways has shown promising results.
Beyond pharmaceuticals, this compound finds utility in materials science, particularly in the development of advanced polymers and electronic materials. The iodine atom in its structure facilitates cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Recent research has explored its role in creating high-performance organic semiconductors, where its electronic properties contribute to enhanced device performance.
The environmental impact of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene has also been a subject of recent investigation. Studies have focused on its biodegradation pathways and potential toxicity profiles. While initial findings suggest that it is not inherently hazardous under normal use conditions, ongoing research aims to develop safer handling protocols and recycling methods to minimize any adverse environmental effects.
In conclusion, 3-Nitro-4-(Trifluoromethoxy)Iodobenzene, or CAS No. 655-71-0, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing both academic and industrial endeavors.
655-71-0 (3-Nitro-4-(trifluoromethoxy)iodobenzene) 関連製品
- 37841-91-1(Isovelleral)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 1216343-47-3(3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal)
- 954697-46-2(3-{(2-chlorophenyl)methylsulfanyl}-6-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylpyridazine)
- 1086393-55-6(4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone)
- 1804462-86-9(3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride)
- 71858-92-9(3-(4-methylpyridin-2-yl)propanenitrile)
- 136333-97-6(Methyl 4-(2-bromoethyl)benzoate)
- 501427-88-9(ethyl 4-(2-cyanophenyl)benzoate)
- 2138576-12-0(Methyl 2-(2-tert-butyl-5-oxocyclohexyl)-2-cyanoacetate)




